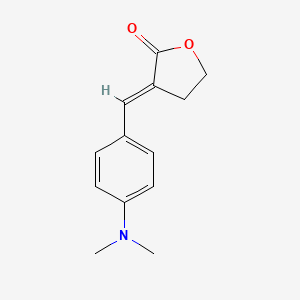
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14BrNO It is a brominated derivative of benzonitrile, featuring a cyclohexyl group and a hydroxyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile typically involves the bromination of 5-cyclohexyl-2-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-substituted-5-cyclohexyl-2-hydroxybenzonitrile derivatives.
Oxidation: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzylamine.
科学研究应用
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also play a role in the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Fluoro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Iodo-5-cyclohexyl-2-hydroxybenzonitrile
Uniqueness
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it a valuable tool in various research applications.
属性
| 39114-59-5 | |
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
IUPAC 名称 |
3-bromo-5-cyclohexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2 |
InChI 键 |
IKAZBMPVSDZVEK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)




![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)





